P-Tolyl N-phenyldithiocarbamate
Description
Overview of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry
Dithiocarbamate anions are highly effective chelating ligands for a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov They typically bind to a metal center in a bidentate fashion through the two sulfur atoms, forming a stable four-membered ring. researchgate.net This strong chelating ability is a cornerstone of their utility in coordination chemistry. nih.gov
The coordination geometry of metal-dithiocarbamate complexes is diverse and depends on the metal ion and its oxidation state. Common geometries include square planar, tetrahedral, and octahedral. tandfonline.com The electronic structure of the dithiocarbamate ligand, featuring resonance between the dithiocarbamate and the thioureide form, allows it to stabilize metals in various oxidation states. nih.govresearchgate.net This electronic flexibility also imparts interesting electrochemical and optical properties to their metal complexes. urfu.ru
Historical Context and Evolution of Dithiocarbamate Research
The history of dithiocarbamates dates back to the 19th century, with their initial application as catalysts in rubber vulcanization. Their role expanded significantly in the 1930s and during World War II with their development as fungicides for agriculture. researchgate.netmdpi.com The synthesis of a wide variety of dithiocarbamate derivatives has since been a continuous area of research. Early research focused on their synthesis and application in agriculture and industry. However, over the past few decades, research has increasingly shifted towards their fascinating coordination chemistry and the potential applications of their metal complexes in medicine as anticancer and antimicrobial agents, and in materials science as single-source precursors for metal sulfide (B99878) nanoparticles. researchgate.netacs.orgbeilstein-journals.org
Role of Substituents on Dithiocarbamate Properties and Reactivity
The organic substituents (R groups) attached to the nitrogen atom of the dithiocarbamate moiety play a crucial role in determining the properties and reactivity of both the ligand and its metal complexes. These substituents can be electronically tuned, which in turn modulates the electron-donating ability of the sulfur atoms. nih.gov For instance, electron-donating groups on the nitrogen atom increase the electron density on the sulfur atoms, enhancing their ability to bind to metal ions.
The nature of the substituents also influences the steric properties of the ligand, which can affect the coordination geometry and the stability of the resulting metal complexes. nih.gov In the case of N-aryldithiocarbamates, the electronic properties of substituents on the aryl ring can significantly impact the reactivity of the compound. Electron-withdrawing groups on an aryl ring, for example, can affect the acidity and hydrolysis susceptibility of related compounds. nih.gov Studies on aryl amination have shown a clear correlation between the electron-donating or -withdrawing ability of substituents and the activation energies for bond formation. nih.gov The metal-chelating ability of dithiocarbamates is also influenced by the substituents; for example, diphenyldithiocarbamate has been found to have better metal-chelating properties than diethyldithiocarbamate (B1195824). orientjchem.org
Academic Research Landscape of N-Aryldithiocarbamates
N-Aryldithiocarbamates, which feature at least one aromatic ring attached to the nitrogen atom, are a significant subclass of dithiocarbamates that have garnered considerable research interest. Their synthesis is often achieved through environmentally friendly, metal-free protocols, for instance, by the reaction between anilines and tetraalkylthiuram disulfides. mdpi.com The research on these compounds is driven by their utility as synthetic intermediates and their potential biological activities, including as inhibitors of various enzymes and as antitumor and antibacterial agents. mdpi.com
A significant area of research is the synthesis and characterization of their metal complexes. For example, complexes of N-methyl-N-phenyldithiocarbamate and N-butyl-N-phenyldithiocarbamate with Group 12 metals (Zn, Cd, Hg) have been synthesized and structurally characterized. urfu.ru Similarly, indium(III) complexes of N-methyl-N-phenyldithiocarbamate have been prepared and studied for their potential as precursors for indium sulfide nanoparticles. researchgate.net The coordination chemistry of N-ethyl-N-phenyldithiocarbamate with organotin(IV) has also been explored, revealing different coordination modes such as monodentate, bidentate, and anisobidentate. researchgate.net Furthermore, mixed ligand complexes, for instance, incorporating pyridine (B92270) with N-methyl-N-phenyldithiocarbamate, have been synthesized and investigated for their antifungal properties. chemspider.com
The table below summarizes some of the research findings on metal complexes of N-aryldithiocarbamates closely related to the title compound.
| Dithiocarbamate Ligand | Metal(s) | Key Research Findings |
| N-methyl-N-phenyldithiocarbamate | Mn(II), Co(II), Ni(II), Cu(II) | Formation of octahedral mixed ligand complexes with pyridine, exhibiting antifungal activity. chemspider.com |
| N-methyl-N-phenyldithiocarbamate | Zn(II), Cd(II), Hg(II) | Synthesis and structural characterization of complexes, with the Zn(II) complex forming an eight-membered ring structure. urfu.ru |
| N-methyl-N-phenyldithiocarbamate | In(III) | Synthesis of a hexa-coordinate tris-chelate complex, characterized by spectroscopic and single-crystal X-ray diffraction methods. researchgate.net |
| N-butyl-N-phenyldithiocarbamate | Zn(II), Cd(II), Hg(II) | Formation of distorted tetrahedral complexes, with the Hg(II) complex being monomeric. urfu.ru |
| N-ethyl-N-phenyldithiocarbamate | Sn(IV) | Synthesis of organotin(IV) complexes exhibiting various coordination modes. researchgate.net |
Specific Research Focus on P-Tolyl N-Phenyldithiocarbamate within Contemporary Chemical Science
This compound, with the chemical formula C₁₄H₁₃NS₂, is a specific member of the N-aryldithiocarbamate family. sigmaaldrich.com While it is commercially available for research purposes, indicating its potential utility in discovery chemistry, detailed academic studies focusing specifically on this compound are not widely published. uni.lu Its structural features, a phenyl group and a p-tolyl group attached to the dithiocarbamate nitrogen, make it an interesting subject for investigation.
The likely synthesis of this compound would follow established methods for dithiocarbamate formation. A probable route involves the reaction of N-phenyl-p-toluidine with carbon disulfide in a basic medium. Alternatively, methods developed for other S-aryl dithiocarbamates could be adapted.
Based on the extensive research on its analogues, the contemporary research focus for this compound would likely be in several key areas:
Coordination Chemistry: Investigating its behavior as a ligand with a range of metal ions. The electronic effect of the electron-donating p-tolyl group, compared to the methyl group in N-methyl-N-phenyldithiocarbamate, would be of particular interest in how it influences the stability, structure, and reactivity of the resulting metal complexes.
Materials Science: Exploring the potential of its metal complexes as single-source precursors for the synthesis of binary or ternary metal sulfides. The thermal decomposition behavior of such complexes would be a key area of study.
Biological Activity: Screening this compound and its metal complexes for potential pharmacological activities, such as antifungal, antibacterial, or anticancer properties, drawing parallels from the observed bioactivity of other dithiocarbamate derivatives. acs.orgchemspider.com
The table below outlines the basic properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₃NS₂ |
| IUPAC Name | (4-methylphenyl) N-phenylcarbamodithioate |
| CAS Number | 38750-73-1 uni.lu |
| Molar Mass | 259.39 g/mol |
| Predicted XlogP | 4.6 |
Structure
3D Structure
Properties
CAS No. |
38750-73-1 |
|---|---|
Molecular Formula |
C14H13NS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(4-methylphenyl) N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
TUVQKITVFXKNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Strategies of P Tolyl N Phenyldithiocarbamate
Classical Synthetic Routes to Aryldithiocarbamates
The traditional and most fundamental method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. researchgate.net This reaction forms the basis for the preparation of a wide array of dithiocarbamate (B8719985) derivatives.
Reaction of Carbon Disulfide with Amines in the Presence of Base
The classical synthesis of dithiocarbamates proceeds through the nucleophilic addition of an amine to carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. researchgate.netajgreenchem.com For the synthesis of N-phenyldithiocarbamates, aniline (B41778) or its derivatives are used as the amine component. The resulting dithiocarbamate anion is a versatile intermediate that can be further reacted to produce the desired ester.
The general reaction scheme is as follows:
Step 1: Formation of the dithiocarbamate salt
R-NH₂ + CS₂ + NaOH → R-NH-CSS⁻Na⁺ + H₂O
(Amine + Carbon Disulfide + Base → Sodium dithiocarbamate + Water)
Step 2: Alkylation/Arylation to form the dithiocarbamate ester
R-NH-CSS⁻Na⁺ + R'-X → R-NH-CSS-R' + NaX
(Sodium dithiocarbamate + Alkyl/Aryl Halide → Dithiocarbamate ester + Sodium Halide)
Modifications and Optimized Synthetic Protocols
Over the years, numerous modifications to the classical synthetic route have been developed to improve yields, reduce reaction times, and employ milder reaction conditions. One-pot, three-component condensation reactions of an amine, carbon disulfide, and an electrophile are highly efficient. rsc.org Catalyst-free and solvent-free conditions have also been explored, offering a more environmentally friendly and atom-economical approach. organic-chemistry.orgorganic-chemistry.org For instance, a highly efficient, mild, and simple synthesis of dithiocarbamates involves the one-pot reaction of amines, carbon disulfide, and alkyl halides without a catalyst under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Classical vs. Optimized Dithiocarbamate Synthesis
| Feature | Classical Method | Optimized Protocols |
| Catalyst | Often requires a base | Can be catalyst-free organic-chemistry.orgorganic-chemistry.org |
| Solvent | Typically uses organic solvents | Can be solvent-free or use green solvents rsc.orgorganic-chemistry.orgscispace.com |
| Reaction Type | Two-step process | Often one-pot, three-component reactions rsc.org |
| Efficiency | Moderate yields | High to excellent yields rsc.org |
| Environmental Impact | Generates waste | More environmentally benign rsc.orgscispace.comresearchgate.net |
Targeted Synthesis of P-Tolyl N-Phenyldithiocarbamate and its Salts
The specific synthesis of this compound involves the reaction of N-phenyl dithiocarbamic acid salt with a p-tolyl source. A common method is the reaction of an N-phenyldithiocarbamate salt (e.g., sodium or potassium salt), prepared from aniline and carbon disulfide, with a reactive p-tolyl compound such as p-tolyl halide.
An alternative approach for the synthesis of S-aryl dithiocarbamates involves a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide. organic-chemistry.org This method offers mild reaction conditions and a broad substrate scope. Another strategy is the transition-metal-free, one-pot, three-component reaction between diaryliodonium triflates, amines, and carbon disulfide. organic-chemistry.org
Preparation of Functionalized this compound Derivatives
The synthesis of functionalized dithiocarbamates is an active area of research. Functional groups can be introduced on either the N-aryl ring (from a substituted aniline) or the S-aryl ring (from a substituted p-tolyl source). For example, multicomponent reactions involving functionalized α-aryl α-diazoesters, carbon disulfide, and amines have been used to synthesize dithiocarbamates with various functional groups. rsc.org These reactions often proceed at room temperature and provide good yields. rsc.org
The synthesis of oleanolic acid-dithiocarbamate conjugates demonstrates the derivatization of complex natural products with dithiocarbamate moieties. mdpi.com This highlights the versatility of dithiocarbamate synthesis in creating hybrid molecules. mdpi.com
Table 2: Examples of Functionalized Dithiocarbamate Synthesis
| Starting Materials | Functional Group Introduced | Reference |
| Diazoesters, Carbon Disulfide, Amines | Ester, Aryl (with various substituents) | rsc.org |
| Oleanolic Acid derivative, Carbon Disulfide, Amines | Complex natural product scaffold | mdpi.com |
| Boronic Acids, Amines, Carbon Disulfide | Various functional groups tolerated | organic-chemistry.org |
Green Chemistry Approaches in Dithiocarbamate Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for dithiocarbamates. researchgate.net These "green" approaches aim to reduce or eliminate the use of hazardous substances. Key strategies include the use of alternative reaction media, catalyst-free conditions, and multicomponent reactions to improve atom economy. researchgate.netresearchgate.net
The use of green solvents like water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) has been successfully demonstrated for dithiocarbamate synthesis. rsc.orgscispace.com These solvents are often non-toxic, biodegradable, and can be recycled. rsc.orgscispace.com For example, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been used as a green and stable reaction medium. scispace.com
Furthermore, catalyst-free and solvent-free one-pot reactions represent a highly efficient and environmentally benign strategy for synthesizing dithiocarbamates. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Visible-light-induced, metal-free multicomponent reactions have also been developed for the synthesis of S-aryl dithiocarbamates, minimizing chemical waste and metal residues. organic-chemistry.orgrsc.org
Coordination Chemistry and Metal Complexation of P Tolyl N Phenyldithiocarbamate
Ligand Behavior and Binding Modes of P-Tolyl N-Phenyldithiocarbamate
This compound predominantly acts as a monoanionic ligand, offering a pair of sulfur atoms for coordination to a metal center. The nature of this coordination can vary, leading to different structural motifs in the resulting metal complexes.
The most common coordination mode for this compound is as a bidentate chelating agent. In this arrangement, both sulfur atoms of the dithiocarbamate (B8719985) group bind to the same metal center, forming a stable four-membered chelate ring. asianpubs.orgorientjchem.org This bidentate behavior has been confirmed through various physicochemical studies, including infrared spectroscopy. asianpubs.orgasianpubs.org The formation of these chelate rings is a significant driving force in the self-assembly of coordination complexes. orientjchem.org
Spectroscopic data, particularly from infrared studies, provides strong evidence for this binding mode. A single strong band observed in the 982-1026 cm⁻¹ region of the infrared spectra of metal complexes is characteristic of the C-S stretching vibration, indicating a symmetrical bidentate coordination of the dithiocarbamate ligand. asianpubs.orgresearchgate.net This is a key indicator that both sulfur atoms are equally involved in the bonding to the metal ion.
This bidentate chelation is observed in a wide range of transition metal complexes, including those of Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgasianpubs.org In these complexes, the general formulation is often [M(S₂CNR'R'')₂], where the metal to ligand stoichiometry is 1:2. orientjchem.org The resulting geometries are influenced by the coordination number and the electronic configuration of the central metal ion. For instance, Ni(II) and Cu(II) complexes often adopt a square planar geometry, while Zn(II) complexes are typically tetrahedral. rsc.org
While less common, this compound can also exhibit other coordination modes, such as monodentate and anisobidentate binding. orientjchem.orgresearchgate.net In monodentate coordination, only one of the sulfur atoms of the dithiocarbamate ligand is bonded to the metal center. researchgate.netresearchgate.net This mode can occur when a competing ligand, such as a phosphane, is introduced, which can cause one of the dithiocarbamate ligands to shift its coordination from bidentate to monodentate. mdpi.com
Anisobidentate coordination represents an intermediate state between monodentate and bidentate chelation, where the two sulfur atoms are bonded to the metal center with unequal bond lengths. researchgate.netresearchgate.net This can be influenced by electronic or steric factors within the complex. Another possibility is a bridging bidentate mode, where the dithiocarbamate ligand links two different metal centers. This has been observed in some binuclear complexes, leading to the formation of dimeric structures. researchgate.net
Steric effects arising from the substituents on the nitrogen atom of the dithiocarbamate ligand also significantly impact the coordination behavior. The presence of the bulky p-tolyl and phenyl groups can create steric hindrance that may favor certain coordination geometries or even influence the nuclearity of the complex, promoting the formation of mononuclear or binuclear structures. researchgate.net The interplay between the electronic properties of the metal and the steric demands of the ligand ultimately dictates the final structure of the metal complex.
Synthesis of Metal Complexes Featuring this compound as a Ligand
The synthesis of metal complexes with this compound is typically achieved through straightforward and efficient methods, leading to a wide variety of compounds with different metal centers.
A common and effective method for synthesizing transition metal complexes of this compound involves a replacement reaction. asianpubs.org This process begins with the in-situ preparation of the sodium or ammonium (B1175870) salt of the ligand. P-toluidine (B81030) is reacted with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or concentrated ammonia (B1221849) to form the corresponding dithiocarbamate salt. asianpubs.orgresearchgate.net
This salt is then reacted with a solution of the desired transition metal salt, typically a chloride or acetate, in a suitable solvent like DMF or methanol. asianpubs.orgrsc.org The metal complex precipitates from the solution and can be isolated by filtration, washed, and dried. asianpubs.org This method has been successfully employed to synthesize complexes of a broad range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). asianpubs.orgasianpubs.orgresearchgate.net The stoichiometry of the reaction is typically adjusted to a 1:2 or 1:3 metal-to-ligand molar ratio, depending on the desired final complex. asianpubs.org
Mixed ligand complexes can also be prepared. For instance, pyridine (B92270) adducts of these metal dithiocarbamates have been synthesized by first preparing a metal-pyridine precursor complex and then reacting it with the dithiocarbamate ligand. nih.gov The versatility of dithiocarbamate ligands extends to the platinum group metals, with complexes of ruthenium, palladium, and platinum being reported, showcasing a variety of coordination geometries and structural motifs. mdpi.com
Table 1: Synthesis of Selected Transition Metal Complexes with this compound
| Metal Ion | Precursor Salt | Ligand Salt | Molar Ratio (Metal:Ligand) | Solvent | Reference |
| Mn(II) | MnCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |
| Co(II) | CoCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |
| Ni(II) | NiCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |
| Cu(II) | CuCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |
| Zn(II) | ZnCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |
| Cr(III) | CrCl₃ | Sodium p-toluidine dithiocarbamate | 1:3 | DMF | asianpubs.org |
| Fe(III) | FeCl₃ | Sodium p-toluidine dithiocarbamate | 1:3 | DMF | asianpubs.org |
| Ni(II) | Nickel Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |
| Cu(II) | Copper Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |
| Zn(II) | Zinc Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |
| Zn(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |
| Cd(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |
| Hg(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |
While the coordination chemistry of this compound with transition metals is well-documented, its complexation with main group metals is a less explored area of research. However, the synthesis of complexes with Group 12 elements (Zinc, Cadmium, and Mercury), which share some characteristics with main group metals, has been reported. researchgate.netresearchgate.net The synthetic methodology is similar to that used for transition metals, involving the reaction of the dithiocarbamate ligand with the appropriate metal salt. researchgate.net
Furthermore, the synthesis of Group IV metal complexes with sterically demanding amidate ligands has been described, which, while not dithiocarbamates, provides a methodological framework that could potentially be adapted for the synthesis of main group metal-dithiocarbamate complexes. nih.gov The synthesis of organotin(IV) complexes with various dithiocarbamate ligands has also been reported, highlighting the ability of dithiocarbamates to form stable complexes with main group elements. The strong Lewis acidic character of metals like tin facilitates complexation with the electron-rich sulfur atoms of the dithiocarbamate ligand. researchgate.net
Heteroleptic and Mixed-Ligand Complexes
Heteroleptic complexes, which contain more than one type of ligand coordinated to a central metal ion, are crucial for fine-tuning the electronic and steric properties of a metal center. In the realm of dithiocarbamates, the introduction of a secondary ligand can lead to complexes with unique geometries and enhanced stability.
Studies on analogous N-aryl dithiocarbamates have demonstrated the successful synthesis of mixed-ligand complexes. nih.gov For instance, a series of complexes with the general formula [ML₂(py)₂], where M is a divalent metal ion (Mn, Co, Ni, Cu), L is a dithiocarbamate, and py is pyridine, have been prepared. nih.gov In these structures, the dithiocarbamate ligand coordinates in a symmetrical bidentate fashion through its two sulfur atoms, while the pyridine molecules act as neutral monodentate ligands, binding through their nitrogen atoms. nih.gov This arrangement typically results in an octahedral geometry around the metal center. nih.gov
The synthesis of these adducts can sometimes be achieved by introducing a Lewis base, like pyridine, to a pre-formed dithiocarbamate complex. nih.gov However, an alternative method involves reacting the metal salt with pyridine first to create a precursor, which then reacts with the dithiocarbamate. nih.gov Similarly, phosphine (B1218219) ligands are often used to create heteroleptic dithiocarbamate complexes. doi.orgresearchgate.net For example, heteroleptic silver(I) and copper(I) complexes with the general formula [M(PPh₃)₂L] (where L is a dithiocarbamate and PPh₃ is triphenylphosphine) have been synthesized, resulting in a distorted tetrahedral geometry. doi.org
Table 1: Examples of Mixed-Ligand Dithiocarbamate Complexes
| General Formula | Metal Ion (M) | Co-Ligand | Observed Geometry |
|---|---|---|---|
| [ML₂(py)₂] | Mn(II), Co(II), Ni(II), Cu(II) | Pyridine | Octahedral |
| [M(PPh₃)₂L] | Ag(I), Cu(I) | Triphenylphosphine | Distorted Tetrahedral |
| [Ni(NCS)(R¹R²dtc)(PPh₃)] | Ni(II) | Triphenylphosphine, Isothiocyanate | Not specified |
| [Pd(MoxS)₂(diphosphine)] | Pd(II) | Diphosphine | Square Planar |
This table summarizes findings from studies on dithiocarbamate complexes analogous to this compound. nih.govdoi.orgchemicalpapers.comresearchgate.net
Structural Diversity and Supramolecular Assembly in Dithiocarbamate Metal Complexes
Dithiocarbamate complexes are not merely discrete molecules; they often engage in self-assembly to form intricate supramolecular architectures. mdpi.com This assembly is driven by a variety of non-covalent interactions, leading to structures with remarkable diversity and complexity. The versatility of the dithiocarbamate ligand, which can adopt various coordination modes, is fundamental to this structural richness. rsc.orgrsc.org
The π-character of the MS₂C chelate ring in these complexes is significant, allowing it to act as an acceptor in non-covalent interactions, similar to aromatic rings. mdpi.com This property is a key driver in the formation of ordered solid-state structures.
While many dithiocarbamate complexes are mononuclear, the ligand's ability to bridge multiple metal centers is a well-documented phenomenon that leads to the formation of dinuclear and polynuclear structures. mdpi.com This bridging can occur in several ways, with the dithiocarbamate moiety adopting μ₂-bridging (linking two metals), μ₃-bridging, or even μ₄-bridging modes. rsc.orgrsc.org
For example, d¹⁰ metal complexes containing a dithiocarbamate ligand have been shown to form dinuclear, tetranuclear, hexanuclear, and even one-dimensional polymeric chains. rsc.orgrsc.org In one study, a dinuclear gold(I) dithiocarbamate complex, [Au(O₄NCS₂)]₂, was found to rearrange upon heating into a hexanuclear complex. rsc.orgrsc.org Similarly, copper(I) can form tetranuclear and octanuclear clusters. rsc.orgrsc.org Such assemblies are not limited to d¹⁰ metals; dinuclear palladium(I) complexes are also known and have been identified as important intermediates in catalytic reactions. researchgate.netrsc.org The formation of these multinuclear systems highlights the ligand's capacity to facilitate complex metal-metal interactions and generate elaborate molecular frameworks.
The final solid-state structure of a metal complex is governed by the subtle interplay of intermolecular forces. These non-covalent interactions dictate how individual molecules pack in the crystal lattice, leading to the formation of higher-order supramolecular assemblies. rsc.orgornl.gov
In dithiocarbamate complexes, several types of interactions are prevalent:
C–H···π Interactions: The π-system of the dithiocarbamate chelate ring can interact with C-H bonds from neighboring molecules, leading to the formation of supramolecular dimers or chains. mdpi.com
Anagostic Interactions: Close contact between a C-H bond and a metal center (C–H···M) can occur, leading to the formation of 1-D polymeric chains. rsc.org
Hydrogen Bonding: When co-ligands or solvent molecules with hydrogen bond donors/acceptors are present, these interactions play a significant role in building the supramolecular architecture. nih.gov
The combination of these forces can lead to complex and predictable patterns. For instance, intermolecular C–H···π interactions can link centrosymmetrically related molecules into dimers, which then may further assemble into larger structures. mdpi.com The specific nature of the substituents on the dithiocarbamate ligand, such as the p-tolyl and phenyl groups in this compound, would be expected to strongly influence the π-stacking and other hydrophobic interactions that drive the final supramolecular assembly. nih.gov
Table 2: Key Intermolecular Interactions in Dithiocarbamate Complexes
| Interaction Type | Description | Resulting Structure |
|---|---|---|
| C–H···π (chelate) | Interaction between a C-H bond and the π-system of the MS₂C ring. mdpi.com | Supramolecular dimers, chains. mdpi.com |
| C–H···M (Anagostic) | A C-H bond in close proximity to the metal center. rsc.org | 1-D polymeric chains. rsc.org |
| S···S / S···H | Weak interactions between sulfur atoms or sulfur and hydrogen. rsc.org | Stabilization of crystal packing. rsc.org |
| Hydrogen Bonding | Interactions involving H-bond donors/acceptors (e.g., from water). nih.gov | Net-like or helical architectures. nih.gov |
Advanced Spectroscopic and Structural Elucidation of P Tolyl N Phenyldithiocarbamate and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of p-tolyl N-phenyldithiocarbamate provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) are influenced by factors such as electron density and the magnetic anisotropy of nearby functional groups. wiley.com Protons in electron-rich environments are shielded and appear at a higher field (lower ppm), while those in electron-poor environments are deshielded and resonate at a lower field (higher ppm). libretexts.org
In this compound, the spectrum can be divided into distinct regions:
Aromatic Protons: The protons on the phenyl and p-tolyl rings typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific positions of these protons (ortho, meta, para) relative to the dithiocarbamate (B8719985) and methyl substituents cause slight variations in their chemical shifts, often resulting in complex splitting patterns.
Methyl Protons: The methyl (-CH₃) group on the tolyl ring gives rise to a characteristic singlet in the upfield region, typically around 2.2–2.4 ppm. wiley.com
N-H Proton: The proton attached to the nitrogen atom (N-H) usually appears as a broad singlet at a lower field. Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding.
¹H NMR Chemical Shift Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Phenyl & Tolyl) | 7.0 - 8.0 | Multiplet |
| Methyl (Tolyl -CH₃) | 2.2 - 2.4 | Singlet |
| Amine (N-H) | Variable (often > 8.0) | Broad Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to over 200 ppm. wiley.com
Key signals in the ¹³C NMR spectrum of this compound include:
Thiocarbonyl Carbon (C=S): The carbon atom of the C=S group is highly deshielded and represents one of the most characteristic signals in the spectrum. It resonates at a very low field, often in the range of 190–200 ppm.
Aromatic Carbons: The carbons of the phenyl and tolyl rings appear in the 120–150 ppm region. The carbon atoms directly attached to the nitrogen and the methyl group (ipso-carbons) have distinct chemical shifts compared to the other ring carbons.
Methyl Carbon: The carbon of the tolyl's methyl group is found in the upfield region of the spectrum, typically around 20–25 ppm.
¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | 190 - 200 |
| Aromatic (Phenyl & Tolyl) | 120 - 150 |
| Methyl (Tolyl -CH₃) | 20 - 25 |
For unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlated Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent atoms. In the COSY spectrum, cross-peaks would appear between the signals of ortho and meta protons within the same aromatic ring, allowing for the definitive assignment of protons within the tolyl and phenyl spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~21 ppm). Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, confirming the assignments made in the 1D spectra and providing a complete and verified structural map.
Infrared (IR) Spectroscopy for Vibrational Analysis and Coordination Confirmation
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups and for observing changes in bonding upon the formation of metal complexes. libretexts.org
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net
ν(C-N) Stretching: The stretching vibration of the C-N bond in the dithiocarbamate moiety is of particular interest. Due to delocalization of the nitrogen lone pair electrons towards the sulfur atoms, this bond possesses significant double-bond character. This results in a strong absorption band at a higher frequency than a typical C-N single bond, usually appearing in the 1450–1550 cm⁻¹ region. researchgate.net
ν(C=S) Stretching: The thiocarbonyl group (C=S) gives rise to a characteristic absorption band. This band is typically found in the 950–1050 cm⁻¹ region. researchgate.netresearchgate.net The precise position of this band can confirm the presence of the dithiocarbamate functional group.
When this compound acts as a bidentate ligand, it coordinates to a metal ion through its two sulfur atoms. ajrconline.org This coordination event leads to distinct changes in the IR spectrum. A key indicator of complex formation is the appearance of a new absorption band in the far-infrared region (typically 400–200 cm⁻¹). This band, which is absent in the spectrum of the free ligand, is assigned to the metal-sulfur (M-S) stretching vibration. ajrconline.org The appearance of this ν(M-S) band provides direct evidence of the formation of a coordinate bond between the metal center and the sulfur atoms of the dithiocarbamate ligand. ajrconline.org
Key Infrared Vibrational Frequencies (cm⁻¹)
| Vibration | Free Ligand (Expected Range) | Metal Complex |
| ν(C-N) | 1450 - 1550 | Shift upon coordination |
| ν(C=S) | 950 - 1050 | Shift upon coordination |
| ν(M-S) | Absent | Appears (typically 300 - 400) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the this compound ligand and its metal complexes. The resulting spectra provide information on ligand-centered absorptions, charge transfer events between the ligand and metal, and the d-orbital splittings of the metal center, which helps in elucidating the coordination environment.
The UV-Vis spectrum of the free this compound ligand, like other dithiocarbamates, is characterized by intense absorption bands in the ultraviolet region. These bands arise from intra-ligand electronic transitions. Typically, two main types of transitions are observed:
π→π transitions:* These high-energy transitions originate from the aromatic rings (p-tolyl and phenyl) and the delocalized π-system of the dithiocarbamate moiety (N-CS₂). For analogous dithiocarbamate ligands, these bands are often observed at shorter wavelengths. For example, a related dithiocarbamate ligand exhibits a π→π* transition around 266 nm. sysrevpharm.org
n→π transitions:* These transitions involve the excitation of non-bonding electrons, primarily from the nitrogen and sulfur atoms of the dithiocarbamate group, to anti-bonding π* orbitals. These are typically of lower energy than π→π* transitions and for similar ligands, have been reported in the range of 329-389 nm. sysrevpharm.orgresearchgate.net
Upon coordination to a metal ion, the positions of these bands may shift, and their intensities can change, indicating the involvement of the dithiocarbamate group in bonding.
Table 1: Typical Intra-Ligand Electronic Transitions for Dithiocarbamates
| Transition Type | Typical Wavelength (λmax) | Origin |
| π → π | ~260-290 nm | Aromatic rings and N-CS₂ group π-system |
| n → π | ~320-390 nm | Non-bonding electrons on N and S atoms in the N-CS₂ group |
Note: Data is based on analogous dithiocarbamate compounds reported in the literature. sysrevpharm.orgresearchgate.net
Charge transfer (CT) transitions are a hallmark of transition metal complexes and are typically much more intense than d-d transitions.
Ligand-to-Metal Charge Transfer (LMCT): In dithiocarbamate complexes, where the sulfur atoms are effective electron donors and the metal can exist in a relatively high oxidation state, LMCT transitions are common. researchgate.net These involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. These transitions are often observed in the near-UV or visible region of the spectrum and are characterized by their high molar absorptivity.
Metal-to-Ligand Charge Transfer (MLCT): While less common for dithiocarbamate complexes compared to LMCT, MLCT transitions can occur if the metal is in a low oxidation state (electron-rich) and the ligand has low-lying π*-orbitals that can accept an electron.
The energy of these charge transfer bands provides valuable information about the relative energies of the metal and ligand orbitals.
For complexes containing transition metals with partially filled d-orbitals, electronic transitions between these d-orbitals can be observed. These d-d transitions are typically weak (Laporte-forbidden) and appear as broad, low-intensity bands in the visible or near-infrared region of the spectrum. Their energies are directly related to the ligand field splitting parameter (Δ), which in turn depends on the metal ion, its oxidation state, and the coordination geometry.
For instance, in an octahedral Ni(II) complex (a d⁸ ion), several spin-allowed d-d transitions are expected. A study on a related octahedral Ni(II) dithiocarbamate complex identified three distinct absorption bands corresponding to these transitions. core.ac.uk For square planar Ni(II) complexes, a characteristic band assignable to the ¹A₁g → ¹A₂g transition may appear around 450 nm. The analysis of these bands is crucial for determining the coordination geometry of the complex.
Table 2: Example of d-d Transitions for an Analogous Octahedral Ni(II) Dithiocarbamate Complex
| Transition Assignment | Wavelength (λmax) | Wavenumber (cm⁻¹) |
| ³A₂g → ³T₂g(F) (ν₁) | 928 nm | 10775 |
| ³A₂g → ³T₁g(F) (ν₂) | 650 nm | 15384 |
| ³A₂g → ³T₁g(P) (ν₃) | 590 nm | 16949 |
Source: Data from a study on an analogous Ni(II) complex with a dithiocarbamate ligand, suggesting an octahedral geometry. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and its metal complexes. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.
Furthermore, the fragmentation pattern obtained from mass spectrometry offers significant structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide a "fingerprint" that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds within the dithiocarbamate core, such as:
Cleavage of the C-N bond, leading to fragments corresponding to the p-tolylthiocarbonyl cation and the phenylamine radical, or vice versa.
Cleavage of the C-S bonds.
Loss of the p-tolyl or phenyl groups from the molecular ion.
Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of certain elements, particularly for metal complexes, where the characteristic isotopic distributions of metals like nickel or zinc can be diagnostic.
Single Crystal X-ray Diffraction for Definitive Structural Determination
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. This allows for the precise measurement of key structural parameters, such as the M-S bond lengths and the S-M-S "bite" angle of the chelating dithiocarbamate ligand.
The primary application of SCXRD in the study of this compound complexes is the elucidation of the coordination geometry around the central metal ion. The dithiocarbamate ligand typically acts as a bidentate chelating agent, binding to the metal through both sulfur atoms. researchgate.netresearchgate.net The coordination number and geometry are dictated by the size, electronic configuration, and oxidation state of the metal ion.
Based on studies of analogous dithiocarbamate complexes, the following geometries are commonly observed:
Square Planar: Often adopted by d⁸ metal ions such as Ni(II) and Pd(II). rsc.org
Tetrahedral: Common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net
Octahedral: Typically formed by metal ions such as Co(III) and Fe(III), usually with a 1:3 metal-to-ligand ratio. core.ac.ukiiste.org
Distorted Geometries: In some cases, such as with certain Zn(II) complexes, dimeric structures can form where the dithiocarbamate ligand acts as both a chelating and a bridging ligand, resulting in both tetrahedral and trigonal bipyramidal centers within the same molecule. researchgate.net
Table 3: Common Coordination Geometries for Transition Metal Dithiocarbamate Complexes
| Metal Ion | d-electron Count | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) |
| Ni(II) | d⁸ | Square Planar | 1:2 |
| Cu(II) | d⁹ | Distorted Square Planar | 1:2 |
| Zn(II) | d¹⁰ | Tetrahedral | 1:2 |
| Co(II) | d⁷ | Octahedral (High Spin) | 1:2 or 1:3 |
| Fe(III) | d⁵ | Octahedral or Square Pyramidal | 1:3 |
Note: Geometries are based on findings for structurally similar dithiocarbamate complexes. core.ac.ukresearchgate.netiiste.orgrsc.org
Bond Lengths and Angles Analysis
In dithiocarbamate ligands, the bond lengths within the core functional group, -N-C(S)S-, are of particular interest. The carbon-nitrogen bond (C-N) typically exhibits a length that is intermediate between a standard single bond and a double bond. This partial double bond character arises from the delocalization of the nitrogen lone pair electrons into the π-system of the dithiocarbamate moiety. This delocalization is also reflected in the carbon-sulfur bonds (C-S), which are generally observed to have lengths that are shorter than a typical C-S single bond but longer than a C=S double bond, indicating a resonance hybrid structure.
For instance, in a related compound, N,N′-bis(4-methylphenyl)dithiooxamide, detailed analysis shows a C=S double bond length of approximately 1.662(3) Å and a C-N bond length of about 1.318(4) Å, confirming significant π-electron delocalization within the N-C-S system. nih.gov In complexes where the dithiocarbamate ligand coordinates to a metal center, such as zinc, the Zn-S bond lengths are observed to be in the range of 2.3583(15) Å to 2.6047(17) Å. researchgate.net
The bond angles around the central carbon atom of the dithiocarbamate group are also critical in defining the ligand's geometry. The S-C-S angle is typically in the range of 110-120°, while the N-C-S angles are also close to 120°, consistent with the sp² hybridization of the central carbon atom. In metal complexes, the coordination geometry around the metal ion, which can range from tetrahedral to square planar or octahedral, is determined by the bite angle of the dithiocarbamate ligand and the coordination number of the metal.
Table 1: Representative Bond Lengths in Dithiocarbamate and Related Structures
| Bond | Typical Length (Å) | Compound/Complex | Reference |
| C=S | 1.662(3) | N,N′-bis(4-methylphenyl)dithiooxamide | nih.gov |
| C-N | 1.318(4) | N,N′-bis(4-methylphenyl)dithiooxamide | nih.gov |
| Zn-S | 2.3583(15) | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |
| Zn-S | 2.6047(17) | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |
Table 2: Representative Bond Angles in Dithiocarbamate Complexes
| Angle | Typical Value (°) | Compound/Complex | Reference |
| S-C-S | ~110-120 | General Dithiocarbamates | |
| N-C-S | ~120 | General Dithiocarbamates |
Investigation of Intramolecular Interactions (e.g., C-H···S)
Beyond the primary covalent bond framework, the three-dimensional structure and conformational preferences of this compound and its derivatives are influenced by weaker intramolecular interactions. Among these, the C-H···S hydrogen bond has been identified as a significant, albeit often overlooked, stabilizing force.
In the crystal structure of pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II), a long intramolecular hydrogen bond of the type C-H···S is observed with a distance of 2.67 Å. researchgate.net This interaction involves a hydrogen atom from a phenyl group and one of the sulfur atoms of the dithiocarbamate ligand, contributing to the stabilization of the ligand's conformation within the complex.
The presence of both a tolyl group and a phenyl group in this compound provides multiple C-H donors that could potentially engage in such interactions with the sulfur atoms of the dithiocarbamate core. The specific conformation adopted by the molecule in the solid state or in solution would likely be a balance between steric effects and the stabilizing influence of these weak hydrogen bonds.
In addition to C-H···S interactions, other non-covalent forces such as C-H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, can also play a role in dictating the molecular architecture. In N,N′-bis(4-methylphenyl)dithiooxamide, weak C-H···π interactions are observed to link the molecules into a three-dimensional network. nih.gov
Table 3: Characterization of Intramolecular C-H···S Interactions
| Interaction | Distance (Å) | Compound/Complex | Reference |
| C-H···S | 2.67 | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |
The comprehensive structural elucidation, encompassing both strong covalent bonds and weaker non-covalent interactions, is crucial for understanding the structure-property relationships in this class of compounds and for the rational design of new materials with tailored functionalities.
Reactivity and Mechanistic Studies of P Tolyl N Phenyldithiocarbamate
Chemical Transformations and Derivatization Reactions
The chemical reactivity of p-tolyl N-phenyldithiocarbamate allows for a range of transformations and derivatizations, influencing the properties and applications of its resulting compounds.
Reactions with Electrophiles
The dithiocarbamate (B8719985) group in this compound is susceptible to attack by electrophiles. For instance, reactions with alkyl halides can lead to the formation of dithiocarbamic acid esters. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of dithiocarbamates suggests that the sulfur atoms are the primary nucleophilic centers. Reaction with electrophiles can also occur at the nitrogen atom, though this is generally less favored. The lone pair of electrons on the nitrogen atom can be delocalized into the dithiocarbamate backbone, reducing its nucleophilicity.
Reductions and Oxidations
The dithiocarbamate moiety can undergo both reduction and oxidation reactions. Reduction can lead to the cleavage of the C-S bonds, while oxidation can result in the formation of thiuram disulfides. The electrochemical behavior of metal dithiocarbamate complexes, including those with ligands similar to this compound, has been studied. For example, cyclic voltammetry and differential pulse polarography have demonstrated the one-electron oxidation of Cu(II) dithiocarbamate complexes to their Cu(III) counterparts, which are stable on an electrochemical timescale. researchgate.net
Ligand Exchange and Substitution Reactions in Metal Complexes
Ligand exchange or substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. youtube.com These reactions are fundamental in tuning the properties of metal complexes for specific applications. youtube.comnih.gov
In the context of this compound metal complexes, the dithiocarbamate ligand can be displaced by other coordinating species. The ease of this displacement depends on several factors, including the nature of the metal ion, the entering ligand, and the reaction conditions. For instance, the addition of a strong Lewis base like pyridine (B92270) to a solution containing a metal dithiocarbamate complex can lead to the formation of pyridine adducts. nih.gov The formation of these adducts can sometimes be achieved by reacting a pre-synthesized pyridine complex with the dithiocarbamate ligand. nih.gov
The mechanism of ligand substitution in square planar complexes, a common geometry for dithiocarbamate complexes, can be associative, dissociative, or an interchange process. youtube.com The trans effect, which describes the influence of a ligand on the rate of substitution of the ligand trans to it, is also a crucial factor in predicting the outcome of these reactions. youtube.com
Thermal Decomposition Pathways and Mechanism of Metal Dithiocarbamate Complexes
The thermal decomposition of metal dithiocarbamate complexes is a widely studied area, particularly for their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.govresearchgate.net The decomposition pathway and the nature of the final product are highly dependent on the metal ion and the substituents on the dithiocarbamate ligand.
Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and decomposition of these complexes. nih.govnih.gov For many transition metal dithiocarbamate complexes, decomposition occurs in multiple stages. researchgate.netmdpi.com The initial step often involves the loss of organic fragments, followed by the formation of a metal sulfide intermediate. nih.govresearchgate.net This intermediate can then be further oxidized to a metal oxide or, in some cases, a metal sulfate, especially when the decomposition is carried out in an air or oxygen atmosphere. nih.govresearchgate.net Under an inert atmosphere, the final product is typically the metal sulfide. researchgate.net
For example, studies on Zn(II) and Cd(II) complexes of N-alkyl-N-phenyldithiocarbamates have shown that they decompose to form metal sulfides, which are then oxidized to metal oxides at higher temperatures. nih.gov In contrast, the corresponding Hg(II) complexes yield unstable volatile products. nih.gov The decomposition of copper dithiocarbamate complexes can proceed through the formation of CuS, which can then be converted to CuSO4 and finally CuO in the presence of oxygen. researchgate.net
The decomposition mechanism can be influenced by the structure of the complex. For instance, the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) is proposed to proceed through an intramolecular process involving the initial dissociation of a phosphine (B1218219) ligand. harvard.edu
Table 1: Thermal Decomposition Data for Selected Metal Dithiocarbamate Complexes
| Complex | Decomposition Steps | Intermediate Product(s) | Final Product (in Air) | Reference |
| Zn(II) N-alkyl-N-phenyldithiocarbamate | Multi-step | Zinc Sulfide | Zinc Oxide | nih.gov |
| Cd(II) N-alkyl-N-phenyldithiocarbamate | Multi-step | Cadmium Sulfide | Cadmium Oxide | nih.gov |
| Hg(II) N-alkyl-N-phenyldithiocarbamate | Single-step | - | Unstable volatiles | nih.gov |
| Cu(II) dithiocarbamate | Multi-step | Copper Sulfide, Copper Sulfate | Copper Oxide | researchgate.net |
| Co(II) dithiocarbamate | Multi-step | - | Cobalt Metal | researchgate.net |
Computational and Theoretical Investigations of P Tolyl N Phenyldithiocarbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like p-tolyl N-phenyldithiocarbamate. dntb.gov.uamaterialsciencejournal.org DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular analyses. researchgate.net
Geometry Optimization and Electronic Structure Analysis
DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. dntb.gov.uamaterialsciencejournal.org This process, known as geometry optimization, calculates key structural parameters. The optimized geometry is crucial for understanding the molecule's conformation and steric effects.
Electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species. dntb.gov.uaresearchgate.net
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. researchgate.netjetir.orgnih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov These predicted shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. jetir.org These frequencies correspond to the various vibrational modes of the molecule and can be correlated with the peaks observed in an experimental FT-IR spectrum. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions within the molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, while a larger gap indicates greater stability. mdpi.com The energies of the HOMO and LUMO are also related to the molecule's ability to donate or accept electrons. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. mdpi.com For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most likely to be involved in chemical reactions. irjweb.com
Below is a table summarizing the key aspects of Frontier Molecular Orbital Analysis:
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. materialsciencejournal.org These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. dntb.gov.uamaterialsciencejournal.org
The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the Fukui function, one can predict which atoms in this compound are most susceptible to attack by different types of reagents. nih.govnih.gov
Here is a table of global reactivity descriptors and their significance:
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change. |
| Chemical Softness (S) | 1 / η | Ease of deformation or change. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Chemical Potential (μ) | -χ | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net
Development of 2D and 3D QSAR Models for Biological Activities
Both 2D and 3D QSAR models can be developed for this compound and related compounds to predict their biological activities. nih.gov
2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as topological indices and physicochemical properties, which can be calculated from the 2D structure of the molecule. nih.govnih.gov
3D-QSAR: These models utilize 3D structural information, such as molecular shape and electrostatic fields, to relate structure to activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. nih.gov
The development of QSAR models involves selecting a training set of molecules with known biological activities, calculating relevant molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. researchgate.netnih.gov The predictive power of the resulting model is then validated using an external test set of compounds. nih.gov For this compound, QSAR models could be instrumental in designing new derivatives with enhanced biological profiles. mdpi.com
Identification of Structural Descriptors for Activity
In the absence of specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound, the identification of structural descriptors would rely on computational chemistry methods. These descriptors are numerical values that characterize the chemical structure of a molecule and are correlated with its biological activity. For a molecule like this compound, these descriptors would fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, this would involve calculating the partial charges on the nitrogen and sulfur atoms of the dithiocarbamate (B8719985) group, the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial as the dithiocarbamate moiety is known to be a strong chelating agent, and its electronic properties would govern its interaction with metal ions in biological targets.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. For this compound, descriptors such as molecular weight, molecular volume, and surface area would be calculated. The presence of the p-tolyl and phenyl groups introduces significant steric bulk, which would be a key factor in how the molecule fits into the binding site of a protein.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Indices such as the Wiener index and Kier & Hall connectivity indices would be calculated to quantify the branching and complexity of the this compound structure.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a critical descriptor that would be calculated to estimate the hydrophobicity of this compound. The aryl groups (tolyl and phenyl) contribute significantly to its lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
In a typical QSAR study, these descriptors would be calculated for a series of related dithiocarbamate derivatives and statistically correlated with their measured biological activities to develop a predictive model.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.
Ligand-Protein Interaction Analysis with Biological Targets
While no specific docking studies for this compound have been published, research on other dithiocarbamate derivatives has identified several potential biological targets. These include enzymes where metal ions are crucial for catalytic activity, such as metalloproteinases and carbonic anhydrases.
A hypothetical docking study of this compound would involve:
Target Selection: Identifying a relevant protein target. For instance, based on the known activities of other dithiocarbamates, a zinc-containing enzyme could be selected.
Binding Site Identification: The active site or a known allosteric site of the protein would be defined as the docking region.
Interaction Analysis: After docking, the interactions between this compound and the amino acid residues of the binding site would be analyzed. Key interactions would likely involve:
Coordination: The sulfur atoms of the dithiocarbamate group could coordinate with the metal ion in the active site.
Hydrogen Bonding: The N-H group could act as a hydrogen bond donor.
Pi-Pi Stacking: The aromatic phenyl and tolyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The aryl groups would likely form hydrophobic interactions with nonpolar residues in the binding pocket.
Prediction of Binding Affinity and Mode of Interaction
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. This predicted binding affinity is typically given in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.
For this compound, a docking simulation would predict the most stable binding pose and its corresponding binding energy. This would allow for a comparison of its potential inhibitory activity against different protein targets. The mode of interaction would describe the specific orientation and the key intermolecular forces stabilizing the ligand-protein complex.
A hypothetical table of predicted binding affinities for this compound with various enzyme targets is presented below. It is crucial to note that this data is illustrative and not based on experimental or published computational results.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | -8.5 | Zn2+, His94, His96, Thr199 |
| Matrix Metalloproteinase-9 | -9.2 | Zn2+, His401, His405, Glu402 |
| Tyrosinase | -7.8 | Cu2+, His259, His263, His296 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-protein interactions than static docking poses.
Conformational Analysis and Flexibility
An MD simulation of this compound in a solvent (typically water) would reveal its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the N-C(S)S moiety and the bonds connecting the aryl groups. The simulation would show how the phenyl and tolyl rings orient themselves relative to each other and the dithiocarbamate plane. This conformational freedom could be important for its ability to adapt to the shape of different binding sites.
Stability of Ligand-Protein Complexes
Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess its stability. Key analyses would include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be monitored over time. A stable RMSD would indicate that the ligand remains bound in the predicted pose and that the protein structure is not significantly perturbed.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues would highlight which parts of the protein become more or less flexible upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions identified in the docking study would be tracked throughout the simulation.
A stable complex in an MD simulation would lend greater confidence to the binding mode predicted by molecular docking.
: An Analysis of Binding Free Energy Calculations
Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the binding free energy calculations for this compound were found.
The exploration of a chemical compound's interaction with biological targets is a cornerstone of modern drug discovery and molecular biology. A critical aspect of this exploration lies in the computational and theoretical investigation of a molecule's binding affinity, often quantified by its binding free energy. These computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Free Energy Perturbation (FEP), provide valuable insights into the thermodynamics of ligand-receptor interactions.
However, in the case of this compound, a thorough review of available scientific databases and research articles did not yield any studies that have specifically calculated its binding free energy with any protein or biological macromolecule. While the broader class of dithiocarbamates has been a subject of interest in various chemical and biological applications, the computational analysis of this particular derivative's binding energetics appears to be an unexplored area of research.
The absence of such data precludes a detailed discussion and the creation of data tables as requested. The scientific community has yet to publish research focusing on the in silico evaluation of this compound's binding characteristics. Therefore, a quantitative analysis of its binding free energy, including detailed research findings and corresponding data tables, cannot be provided at this time. This highlights a potential gap in the current body of scientific literature and suggests an opportunity for future research to explore the computational and theoretical aspects of this compound's interactions with biologically relevant targets.
Mechanistic Research on Biological Activities of P Tolyl N Phenyldithiocarbamate and Its Metal Complexes
Antimicrobial Activity Mechanisms
The antimicrobial effects of dithiocarbamates and their metal complexes are multifaceted, involving several interconnected mechanisms that ultimately disrupt microbial viability.
Metal-Dependent Toxicity and Chelation
A primary mechanism underlying the antimicrobial action of dithiocarbamates is their ability to act as potent chelating agents, forming stable complexes with various metal ions. mdpi.comepa.govnih.gov This chelation ability is central to their biological activity and can influence toxicity in several ways.
The formation of a metal-dithiocarbamate complex often results in a lipophilic species. epa.govnih.gov According to Overtone's concept and Tweedy's chelation theory, this process reduces the polarity of the metal ion and the ligand itself. scielo.br The increased lipophilicity facilitates the transport of the complex across the lipid-rich microbial cell membrane, which is otherwise impermeable to charged metal ions or the dithiocarbamate (B8719985) anion alone. mdpi.comresearchgate.netresearchgate.net This mechanism essentially allows the dithiocarbamate to act as an ionophore, delivering potentially toxic concentrations of metal ions into the cell. frontiersin.org
Once inside the microbial cell, the metal can be released, or the complex itself can interfere with cellular processes. This "Trojan horse" strategy can overwhelm the microbe's natural metal homeostasis and resistance mechanisms. nih.gov The antibacterial properties of some dithiocarbamates, like diethyldithiocarbamate (B1195824) (DDC) against M. tuberculosis, have been shown to be strictly dependent on the presence of copper ions. frontiersin.orgnih.gov
Inhibition of Microbial Enzymes
Dithiocarbamates are known to be potent inhibitors of a wide range of enzymes, particularly those that are metal-dependent or possess critical sulfhydryl groups. epa.govdtic.mil The pesticidal activity of this class of compounds is largely attributed to the inhibition of metal-dependent enzyme systems in fungi and bacteria. epa.gov
A key example is the inhibition of carbonic anhydrases, zinc-containing metalloenzymes crucial for certain pathogens. nih.gov X-ray crystallography studies have shown that dithiocarbamates can inhibit these enzymes by directly coordinating to the zinc ion in the active site via a sulfur atom, displacing a water molecule and blocking the enzyme's catalytic activity. nih.gov Other studies have demonstrated that gold(III)-dithiocarbamate complexes are strong inhibitors of bacterial thioredoxin reductase, a critical enzyme in microbial redox regulation. frontiersin.org
The inhibitory action is not limited to metalloenzymes. Dithiocarbamates can also inhibit enzymes through other mechanisms, such as binding to allosteric sites, which are locations on the enzyme distinct from the active site. nih.gov This binding can induce a conformational change in the enzyme, reducing its catalytic efficiency. Furthermore, the reactive nature of dithiocarbamates with thiol groups means they can form mixed disulfides with cysteine residues in proteins, potentially modulating the activity of various enzymes and transcription factors. researchgate.net
Table 1: Examples of Enzyme Inhibition by Dithiocarbamate Derivatives
| Dithiocarbamate/Complex | Target Enzyme | Organism/System | Mechanism of Inhibition |
| Morpholine dithiocarbamate | Carbonic Anhydrase II (hCA II) | Human | Coordination to the active site Zn(II) ion. nih.gov |
| Benzylamine dithiocarbamates | α-Glucosidase | Saccharomyces cerevisiae | Non-competitive inhibition, binding to an allosteric site. nih.gov |
| Gold(III)-dithiocarbamate complex | Thioredoxin Reductase (TrxR) | Bacterial | Strong reversible inhibition. frontiersin.org |
| Diethyldithiocarbamate | Carbonic Anhydrases (lpCA1, lpCA2) | L. pneumophila | Strong inhibition, likely metal chelation. mdpi.com |
| Various Dithiocarbamates | Aldehyde Dehydrogenase (ALDH) | Animal Tissues | Inhibition of sulfhydryl-dependent enzymes. dtic.milacs.org |
Membrane Disruption and Cellular Permeability Alterations
Evidence suggests that dithiocarbamates and their complexes can exert antimicrobial effects by directly damaging the microbial cell membrane, leading to a loss of structural integrity and increased permeability. frontiersin.orgnih.gov Scanning electron microscopy analysis of bacteria treated with certain dithiocarbamate derivatives has revealed significant morphological changes, including the rupture and deformation of cell membranes. utexas.edu
The lipophilic nature of metal-dithiocarbamate complexes, which facilitates their passage into the cell, can also lead to their accumulation within the lipid bilayer. researchgate.net This accumulation can disrupt the membrane's fluidity and architecture, leading to pore formation and leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately causing cell death. nih.govacs.org Studies on gold(III) dithiocarbamate complexes have pointed to a multimodal mechanism that includes ultrastructural membrane damage and rapid bacterial uptake, suggesting direct interactions with the bacterial membrane. frontiersin.org
Interference with Essential Microbial Processes
Beyond specific enzyme inhibition and membrane damage, dithiocarbamates can interfere with a host of other essential microbial processes. The presence of the dithiocarbamate moiety can lead to the formation of hydrogen bonds with active centers within the microbe, disrupting normal physiological functions. mdpi.comresearchgate.net
Transcriptomic analysis of bacteria treated with a gold(III) dithiocarbamate complex revealed altered pathways related to fundamental processes such as energy metabolism (including enzymes of the TCA cycle) and fatty acid biosynthesis. frontiersin.org This indicates a broad-spectrum disruption of the cell's metabolic and biosynthetic machinery. The ability of pesticides to promote the transfer of antibiotic resistance genes by increasing cell membrane permeability is another critical interference with microbial processes. beyondpesticides.org This highlights how these compounds can impact microbial populations beyond direct toxicity. beyondpesticides.org
Anticancer Activity Mechanisms in Cellular Models
In addition to antimicrobial properties, dithiocarbamate complexes have been explored for their anticancer potential. The mechanisms often involve direct interaction with the genetic material of cancer cells.
DNA Interaction and Binding Modes (e.g., Intercalation, Covalent Adducts)
One of the key mechanisms for the anticancer activity of dithiocarbamate metal complexes is their ability to interact with and damage DNA, thereby inducing apoptosis (programmed cell death). researchgate.netfrontiersin.org These interactions can occur through several modes.
Intercalation: This binding mode involves the insertion of a planar molecule, or a planar part of a molecule, between the base pairs of the DNA double helix. nih.gov Metal complexes containing dithiocarbamates and other planar aromatic ligands can act as dual-function agents, binding to DNA both through metal coordination and through intercalation of the aromatic moiety. nih.gov This intercalation distorts the DNA structure, which can interfere with DNA replication and transcription, ultimately inhibiting cancer cell proliferation. nih.gov Spectroscopic titration and viscosity measurements are common methods used to confirm the intercalative binding of a complex to DNA. researchgate.net
Covalent Adducts: This involves the formation of a stable, covalent bond between the chemical agent and a DNA base. nih.govnih.gov The formation of DNA adducts is considered a critical step in chemical carcinogenesis and is also a mechanism by which many anticancer drugs exert their effect. nih.gov These adducts can block DNA replication and transcription, and if not repaired, can lead to mutations or trigger cell death pathways. While direct evidence for covalent adduct formation by p-tolyl N-phenyldithiocarbamate is not specified, it is a known mechanism for other reactive compounds and a plausible mode of action for dithiocarbamate derivatives or their metabolites that become electrophilic.
Table 2: DNA Interaction Studies of Representative Metal-Dithiocarbamate Complexes
| Complex | DNA Type | Method(s) of Study | Observed Interaction/Binding Mode |
| Molybdocene-gold complex with a dithiocarbamate linker researchgate.net | Calf Thymus DNA (CT DNA) | UV spectroscopy, Emission titration, Viscosity measurement, Molecular docking | DNA binding, with molecular docking suggesting a specific binding mode. researchgate.net |
| Ru(II) and Os(II) arene complexes (general class) nih.gov | Duplex DNA | Not specified | Dual-function binding: metal coordination and arene intercalation. nih.gov |
| Various anticancer drugs (general) nih.gov | Cellular DNA | ³²P-postlabeling | Formation of covalent DNA adducts. nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are key mechanisms by which many anticancer agents exert their effects. For instance, silver(I) complexes containing a p-tolyl phosphine (B1218219) ligand have been shown to induce apoptosis in malignant melanoma cells, as evidenced by DNA fragmentation and the externalization of phosphatidylserine. nih.gov These complexes were found to inhibit cancer cell growth and ultimately lead to apoptotic cell death. nih.gov Similarly, platinum(II) and gold(III) complexes with N(4)-tolyl-2-acetylpyridine thiosemicarbazones induced morphological changes characteristic of apoptosis, such as cell shrinkage and bleb formation, in human glioma cell lines. nih.gov Furthermore, some palladium(II) complexes have demonstrated the ability to cause cell cycle arrest in the G2/M phase and induce both early and late apoptosis. rsc.org
While these findings highlight the potential of related tolyl-containing compounds and metal complexes to interfere with fundamental cellular processes, specific studies detailing the induction of apoptosis or cell cycle modulation by this compound or its metal adducts are not available in the reviewed literature.
Inhibition of Specific Enzymes Involved in Cancer Pathways (e.g., Proteasome, Thioredoxin Reductase)
The inhibition of enzymes crucial for cancer cell survival, such as the proteasome and thioredoxin reductase (TrxR), is a significant area of anticancer drug research. Dithiocarbamates are known to target these enzymatic pathways. For example, pyrrolidine (B122466) dithiocarbamate, particularly in the presence of zinc or copper, has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of proteins that would normally be degraded and subsequent induction of apoptosis. nih.govresearchgate.net
Metal complexes, in general, are recognized as inhibitors of thioredoxin reductase. nih.govnih.gov Gold(III) complexes of N(4)-tolyl-substituted thiosemicarbazones, for instance, are thought to exert their cytotoxic effects by inhibiting TrxR activity. nih.gov The metal center in these complexes is considered fundamental for targeting the selenocysteine (B57510) residue in the active site of TrxR. nih.gov
Despite the established role of other dithiocarbamates and metal complexes in inhibiting these key enzymes, specific data on the inhibition of the proteasome or thioredoxin reductase by this compound or its metal complexes is currently lacking in the scientific literature.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer compounds, leading to oxidative stress and subsequent cell death. esmed.orgnih.gov Metal complexes can play a significant role in modulating ROS levels within cells. nih.gov While the induction of ROS is a known effect of some dithiocarbamates and their metal complexes, leading to cellular damage and apoptosis, there is no specific information available in the reviewed literature regarding the generation of ROS or the induction of oxidative stress by this compound or its metallic derivatives.
Alterations in Cellular Morphology and Integrity
Changes in cellular morphology are often indicative of underlying cytotoxic effects, such as apoptosis or necrosis. Treatment of human glioma cells with gold(III) and platinum(II,IV) complexes of N(4)-tolyl-substituted thiosemicarbazones resulted in observable morphological changes, including cell shrinkage and the formation of blebs, which are hallmarks of apoptosis. nih.gov However, specific studies describing alterations in cellular morphology or integrity upon treatment with this compound or its metal complexes have not been reported in the available scientific literature.
Enzyme Inhibition Studies
The inhibitory effects of dithiocarbamates on various enzymes have been a subject of significant research. A notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Mushroom Tyrosinase Inhibition Mechanisms (Catecholase and Cresolase Activities)
Dithiocarbamates have been identified as potent inhibitors of mushroom tyrosinase, which catalyzes both the hydroxylation of monophenols (cresolase activity) and the oxidation of o-diphenols (catecholase activity). nih.govtandfonline.com The primary mechanism of inhibition is believed to be the chelation of the copper ions located at the enzyme's active site by the dithiocarbamate group. nih.govtandfonline.com
Studies on n-alkyl dithiocarbamates have shown that these compounds exhibit different inhibition patterns for the two activities of mushroom tyrosinase. They act as competitive inhibitors for the cresolase activity and as mixed-type inhibitors for the catecholase activity. nih.govtandfonline.com This suggests that the inhibitor binds to the free enzyme in the case of cresolase activity, while for catecholase activity, it can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com The potency of inhibition has been observed to be greater for the cresolase activity. nih.gov
Kinetic and Thermodynamic Parameters of Enzyme Inhibition
Kinetic studies of mushroom tyrosinase inhibition by n-alkyl dithiocarbamates have provided insights into their inhibitory potency. The inhibition constants (Ki) for a series of n-alkyl dithiocarbamates demonstrate their effectiveness as inhibitors.
| Compound | Cresolase Activity Ki (µM) | Catecholase Activity Ki (µM) |
|---|---|---|
| C4H9NHCS2Na | 0.8 | 9.4 |
| C6H13NHCS2Na | 1.0 | 14.5 |
| C8H17NHCS2Na | 1.8 | 28.1 |
Data derived from studies on n-alkyl dithiocarbamates, which are structurally related to this compound. nih.gov
These studies also indicate that both the substrate and the inhibitor can bind to the enzyme with negative cooperativity, which increases with the length of the aliphatic chain of the dithiocarbamate. nih.gov Thermodynamic analyses of related phenyl dithiocarbamate sodium salts suggest that hydrophobic interactions are predominantly involved in the binding of the inhibitor to mushroom tyrosinase. tandfonline.com
While these findings on related dithiocarbamates provide a strong basis for understanding the potential enzyme inhibitory activity of this compound, specific kinetic and thermodynamic data for this particular compound are not available in the reviewed literature.
Exploration of Other Enzyme Targets (e.g., Superoxide (B77818) Dismutase)
The interaction of this compound and its metal complexes with enzymes other than those previously discussed remains a developing area of research. However, studies on structurally related dithiocarbamates suggest that superoxide dismutase (SOD) is a potential target. Dithiocarbamates are known to interact with metal ions, which are essential for the catalytic activity of many enzymes, including the copper-zinc superoxide dismutase (Cu,Zn-SOD) and manganese superoxide dismutase (Mn-SOD).
Research on diethyl-dithiocarbamate (DDTC), a structurally similar compound, has shown that it can affect the antioxidant system in tissues, including the activity of superoxide dismutase. nih.gov DDTC is a known inhibitor of Cu,Zn-SOD, and this inhibition is a critical aspect of its biological activity. nih.gov The mechanism of inhibition is believed to involve the chelation of the copper ion from the active site of the enzyme, thereby rendering it inactive. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on SOD.
Furthermore, the metal complexes of this compound could also modulate SOD activity. The nature of the metal ion in the complex would likely play a significant role in this interaction. For instance, a complex containing a redox-active metal might participate in reactions that either mimic or interfere with the dismutation of the superoxide radical, the primary function of SOD.
While direct experimental evidence on this compound is pending, the established effects of other dithiocarbamates on SOD provide a strong rationale for investigating this interaction. Such studies would be crucial for a comprehensive understanding of the biological activities of this compound and its potential therapeutic or toxicological effects mediated through the modulation of key antioxidant enzymes like superoxide dismutase.
Antioxidant Activity Mechanisms
The antioxidant properties of dithiocarbamates, including this compound, are a subject of significant scientific interest. These compounds can exert their antioxidant effects through various mechanisms, which are largely influenced by their molecular structure and the surrounding chemical environment.
Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)
The ability of this compound to scavenge free radicals is a key component of its antioxidant activity. This can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) being the most prominent.
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For this compound, the N-H proton of the dithiocarbamate moiety is a potential site for hydrogen donation. The stability of the resulting dithiocarbamyl radical is a critical factor in the efficiency of this process. The delocalization of the unpaired electron over the dithiocarbamate group and the adjacent aromatic rings would contribute to its stability.
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The dithiocarbamate anion is known to undergo one-electron oxidation. rsc.org Pulse radiolysis studies on diethyl dithiocarbamate have shown the formation of a dimer anion radical following one-electron oxidation. rsc.org This suggests that this compound could also act as an antioxidant via the SET mechanism, with the electron-rich sulfur atoms of the dithiocarbamate group facilitating the electron donation.
The predominant mechanism, HAT or SET, is often dependent on the nature of the free radical, the solvent, and the pH of the medium. nih.gov
Influence of Molecular Structure on Antioxidant Potency
The antioxidant potency of this compound is intrinsically linked to its molecular structure. The various substituents on the dithiocarbamate backbone play a crucial role in modulating its radical scavenging and antioxidant capabilities.
The dithiocarbamate moiety (-NCSS-) is central to the antioxidant activity. The presence of two sulfur atoms allows for the delocalization of electrons and the stabilization of any radical species formed during the scavenging process.
The N-phenyl group and the p-tolyl group also significantly influence the antioxidant potency. The electron-donating nature of the methyl group in the p-tolyl substituent can enhance the electron density on the aromatic ring and, by extension, on the dithiocarbamate moiety. This increased electron density can facilitate both hydrogen atom and electron donation, thereby potentially increasing the antioxidant activity.
Studies on related dithiocarbamate derivatives have provided insights into these structure-activity relationships. For instance, research on dithiocarbamic flavanones has shown that the nature of the amine moiety and substituents on the aromatic rings significantly affects their antioxidant properties. nih.govmdpi.comnih.govmdpi.comresearchgate.net Similarly, studies on dithiocarbamates of ω-substituted (2-naphthyloxy) alkanes have demonstrated that aromatic amines, such as toluidine (structurally related to the p-tolyl group), can lead to compounds with promising antioxidant activities. researchgate.nete-palli.com
The following table summarizes the expected influence of the structural components of this compound on its antioxidant potency based on general chemical principles and studies of related compounds.
| Structural Component | Expected Influence on Antioxidant Potency | Rationale |
| Dithiocarbamate Moiety (-NCSS-) | High | Electron-rich sulfur atoms facilitate electron donation and stabilize radical intermediates. |
| N-Phenyl Group | Moderate to High | The aromatic ring can participate in resonance stabilization of radical species. |
| p-Tolyl Group | Enhancing | The electron-donating methyl group increases electron density, potentially boosting radical scavenging ability. |
Chelation of Metal Ions in Redox Processes
Dithiocarbamates are well-established as potent chelating agents for a wide range of metal ions. nih.gov This ability to bind metal ions is a critical aspect of the antioxidant mechanism of this compound, particularly in preventing metal-catalyzed redox reactions that generate harmful free radicals.
Transition metals, such as iron (Fe) and copper (Cu), can participate in Fenton and Haber-Weiss reactions, leading to the production of highly reactive hydroxyl radicals. By chelating these metal ions, this compound can sequester them and prevent their participation in these damaging redox cycles. The dithiocarbamate ligand typically acts as a bidentate ligand, binding to the metal ion through its two sulfur atoms to form a stable chelate ring. wikipedia.org
The table below illustrates the potential impact of metal chelation by this compound on redox processes.
| Metal Ion | Role in Redox Processes without Chelation | Effect of Chelation by this compound |
| Fe(II)/Fe(III) | Catalyzes Fenton reaction, generating hydroxyl radicals. | Sequesters iron ions, preventing their participation in the Fenton reaction and reducing oxidative stress. |
| Cu(I)/Cu(II) | Participates in Haber-Weiss and Fenton-like reactions, producing reactive oxygen species. | Forms stable copper complexes, inhibiting its redox cycling and the generation of free radicals. |
Applications in Materials Science and Organic Synthesis
Use as Single-Source Precursors for Metal Sulfide (B99878) Nanomaterials
Metal complexes of dithiocarbamates, including P-Tolyl N-phenyldithiocarbamate, are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. nih.govresearchgate.netrsc.org This approach is advantageous as the precursor molecule contains both the metal and sulfur atoms, which are linked by a pre-existing metal-sulfur bond, allowing for controlled stoichiometry and often leading to clean decomposition with minimal impurities. researchgate.netresearchgate.net The thermal decomposition (thermolysis) of these complexes in high-boiling point solvents is a common method to produce binary, ternary, and even quaternary metal sulfide nanomaterials. nih.govresearchgate.netnih.gov
The morphology and size of the resulting metal sulfide nanoparticles can be precisely controlled by manipulating various reaction parameters during the decomposition of the dithiocarbamate (B8719985) precursor. Key factors include the decomposition temperature, precursor concentration, the nature of the solvent or capping agent, and the specific alkyl or aryl groups on the dithiocarbamate ligand. nih.gov
For instance, studies on related alkyl-phenyl dithiocarbamate complexes have shown that thermolysis can yield nanoparticles with distinct shapes. The decomposition of zinc, cadmium, and mercury dithiocarbamate complexes has produced zinc sulfide (ZnS) quantum dots, rice-shaped cadmium sulfide (CdS) nanocrystals, and spherical mercury sulfide (HgS) nanoparticles. nih.gov Similarly, the synthesis of lead sulfide (PbS) nanoparticles from N-alkyl-N-phenyldithiocarbamate precursors demonstrated that changing the alkyl group from ethyl to butyl resulted in a morphological change from spherical particles to short nanorods. researchgate.net The choice of capping agent, such as oleylamine, dodecylamine, or hexadecylamine, also plays a critical role in influencing the surface morphology and preventing agglomeration of the synthesized nanoparticles. researchgate.net
Systematic studies on iron dithiocarbamate complexes have revealed that both temperature and precursor concentration significantly affect the crystalline phase and morphology of the resulting iron sulfide nanoparticles. At lower temperatures (around 210–230 °C), metastable phases can be isolated, while higher temperatures tend to produce the more thermodynamically stable products. nih.gov
Table 1: Influence of Precursor and Conditions on Nanoparticle Morphology
| Precursor Type | Metal Sulfide | Synthesis Conditions | Resultant Morphology | Reference(s) |
|---|---|---|---|---|
| Alkyl-phenyl dithiocarbamate | ZnS | Thermolysis | Dot-shaped | nih.gov |
| Alkyl-phenyl dithiocarbamate | CdS | Thermolysis | Rice-shaped | nih.gov |
| Alkyl-phenyl dithiocarbamate | HgS | Thermolysis | Spherical | nih.gov |
| N-ethyl-N-phenyldithiocarbamate | PbS | Solvothermal | Spherical | researchgate.net |
| N-butyl-N-phenyldithiocarbamate | PbS | Solvothermal | Short rods | researchgate.net |
The structural and optical properties of the metal sulfide nanoparticles synthesized from dithiocarbamate precursors are typically characterized using a suite of analytical techniques.
X-ray Diffraction (XRD) is used to determine the crystalline phase and composition of the nanoparticles. For example, XRD patterns have confirmed the formation of ZnS with a cubic sphalerite structure, CdS with a hexagonal phase, and HgS in a metacinnabar phase from the decomposition of their respective dithiocarbamate complexes. In the case of PbS nanoparticles, XRD analysis confirmed a face-centered cubic (fcc) structure and revealed a preferential growth orientation along the (200) plane, indicating that the crystal growth rate on the (111) facet was slower. researchgate.net The broadening of diffraction peaks is an indicator of the small size of the nanocrystals.
Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides direct visualization of the nanoparticle morphology and size distribution. TEM images have been used to confirm the dot, rice, and spherical shapes of ZnS, CdS, and HgS nanoparticles, respectively. nih.gov
Optical Spectroscopy (UV-Vis and Photoluminescence) is employed to study the electronic properties of the nanomaterials. UV-Vis absorption spectra of nanoparticles synthesized from dithiocarbamate precursors often show a significant blue-shift compared to their bulk counterparts. nih.gov This shift is a direct consequence of quantum confinement effects, which occur when the nanoparticle size is comparable to the exciton (B1674681) Bohr radius. The band gap energy of the nanoparticles can be calculated from their absorption maxima.
Table 2: Characterization Data for Nanoparticles from Dithiocarbamate Precursors
| Nanoparticle | Crystalline Phase (from XRD) | Morphology (from TEM/SEM) | Optical Property (from UV-Vis) | Reference(s) |
|---|---|---|---|---|
| ZnS | Cubic sphalerite | Dot-shaped | Band gap ~4.33 eV (blue-shifted) | nih.gov |
| CdS | Hexagonal | Rice-shaped | Band gap ~2.91 eV (blue-shifted) | nih.gov |
| HgS | Metacinnabar (cubic) | Spherical | Band gap ~4.27 eV (blue-shifted) | nih.gov |
Role in the Synthesis of Organic Intermediates and Heterocyclic Compounds
Beyond materials science, this compound serves as a valuable synthon in organic chemistry for the creation of more complex molecules, particularly sulfur- and nitrogen-containing heterocycles.
This compound can act as a precursor for the synthesis of thiazolidine (B150603) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov While direct cyclization is one pathway, a more common role is as a source for thiourea (B124793) intermediates. For instance, related p-tolyl thiourea is known to react with compounds like ethyl bromoacetate (B1195939) to form 2-(p-tolylimino)thiazolidin-4-one. It is plausible that this compound could be converted in situ to a corresponding thiourea, which would then undergo cyclocondensation to form the thiazolidine ring. Furthermore, the literature shows that dithiocarbamates can be used in phosphine-catalyzed reactions to synthesize rhodanine (B49660) derivatives, which are a subclass of thiazolidinones. This represents a potential synthetic route where the dithiocarbamate moiety is transformed to build the core of the heterocyclic product.
The aromatic rings within this compound (both the p-tolyl and N-phenyl groups) make it a candidate for photo-induced reactions, particularly intramolecular cyclization. While specific studies on the photolysis of this compound are not prominent, the reactivity of analogous N-aryl compounds under photochemical conditions is well-established. For example, visible-light-induced photoredox cyclization of N-arylacrylamides is a known method for synthesizing dihydroquinolinones and oxindoles. researchgate.net These reactions proceed under mild conditions, often using an organic photocatalyst, where an excited state intermediate undergoes a radical cyclization onto the N-aryl ring.
Based on these precedents, it is conceivable that this compound could undergo a similar photo-induced cyclization. Irradiation could promote the formation of a radical species that attacks either the N-phenyl or the p-tolyl ring, leading to the formation of new polycyclic heterocyclic structures containing the dithiocarbamate backbone or its fragments.
Catalytic Applications of this compound Metal Complexes
Dithiocarbamate ligands are known to form stable complexes with a wide range of transition metals, and these complexes often exhibit catalytic activity. Metal sulfide nanoparticles produced from dithiocarbamate precursors are themselves being investigated for their catalytic properties in processes such as CO₂ reduction.
The metal complexes of dithiocarbamates have been explored as catalysts in organic synthesis and polymerization. For example, palladium complexes are workhorses in carbon-carbon bond-forming cross-coupling reactions. While specific, peer-reviewed studies detailing the catalytic use of this compound metal complexes are not extensively documented, the general utility of related complexes is known. Palladium(II) complexes with other dithiocarbamate ligands have been synthesized and characterized, with their potential applications in catalysis being a key area of interest. rsc.org Given the stability and coordination properties imparted by the dithiocarbamate ligand, it is highly probable that metal complexes of this compound could function as effective catalysts in various organic transformations.
Investigation of Reaction Pathways and Active Species
The primary reaction pathway of interest for dithiocarbamates, including this compound, in materials science is their thermal decomposition to form metal sulfide nanoparticles. Dithiocarbamate complexes of various transition metals are often utilized as single-source precursors in this process. researchgate.netmdpi.com The decomposition process typically occurs in one or more stages, with the initial step often being a rapid mass loss corresponding to the fragmentation of the dithiocarbamate ligand. researchgate.net
The active species generated from this compound are anticipated to be metal sulfide nanoparticles. The composition and crystalline phase of these nanoparticles are crucial determinants of their subsequent catalytic activity. For instance, the thermal decomposition of related N-alkyl-N-phenyldithiocarbamate complexes has been shown to yield metal sulfides like lead sulfide (PbS). mdpi.com The morphology and size of these nanoparticles can be influenced by reaction parameters such as temperature and the specific precursor used. mdpi.com
In the context of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura reactions, the active catalytic species is typically a low-valent palladium complex, often Pd(0). While direct use of this compound as a primary ligand in such reactions is not extensively documented, related phosphine (B1218219) ligands containing a tolyl group, such as tri(o-tolyl)phosphine, are known to be effective in stabilizing the active palladium catalyst. libretexts.orgnih.govnih.govprinceton.edunih.govnih.govcapes.gov.br The dithiocarbamate moiety itself could potentially influence the electronic and steric properties of a metal center, thereby modulating its catalytic activity.
Design of Novel Catalytic Systems
The design of novel catalytic systems based on this compound can be envisioned through two main approaches: the generation of heterogeneous catalysts and the development of homogeneous catalytic complexes.
Heterogeneous Catalysis:
The thermal decomposition of metal complexes of this compound offers a pathway to synthesize metal sulfide nanoparticles, which can function as robust heterogeneous catalysts. researchgate.netmdpi.com The catalytic properties of these nanoparticles are highly dependent on their size, morphology, and surface characteristics. For example, metal sulfides are known to exhibit catalytic activity in various reactions. The specific properties of nanoparticles derived from this compound would need to be experimentally determined.
Another avenue for creating novel heterogeneous catalysts is the incorporation of this compound or its metal complexes into porous support materials like metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov This encapsulation can enhance catalyst stability, prevent agglomeration of active sites, and facilitate catalyst recovery and reuse.
Homogeneous Catalysis:
In homogeneous catalysis, this compound can act as a ligand to form well-defined transition metal complexes. The electronic and steric properties imparted by the p-tolyl and phenyl substituents on the dithiocarbamate backbone could be fine-tuned to influence the reactivity and selectivity of the metal center in catalytic cycles. For instance, in palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings, the ligand plays a critical role in the oxidative addition and reductive elimination steps. libretexts.orgnih.govnih.govprinceton.edumisuratau.edu.ly While direct evidence for this compound in these specific, widely-used reactions is limited, the fundamental principles of ligand design suggest its potential applicability. The synthesis and evaluation of such complexes would be a key step in developing novel homogeneous catalysts.
Concluding Perspectives and Future Research Directions
Current Challenges and Limitations in P-Tolyl N-Phenyldithiocarbamate Research
The study of this compound is currently hampered by a number of challenges that are common to dithiocarbamate (B8719985) research in general. A primary obstacle is the inherent instability of dithiocarbamates, which can readily decompose in acidic conditions, posing difficulties for their synthesis, purification, and analysis. tandfonline.com The development of robust and efficient synthetic protocols that ensure high yields and purity is a significant hurdle that needs to be overcome to facilitate more extensive research. sysrevpharm.org
Furthermore, there is a notable lack of specific toxicological and in-depth biological studies for many dithiocarbamate derivatives, including this compound. This information is crucial for assessing their potential as therapeutic agents or for other applications where biological interaction is a factor. The analysis of dithiocarbamates also presents a challenge, as many traditional methods are unable to distinguish between individual compounds, instead measuring the total dithiocarbamate concentration. nih.gov
Emerging Trends in Dithiocarbamate Chemistry Relevant to this compound
The field of dithiocarbamate chemistry is experiencing a resurgence, driven by several emerging trends that hold significant promise for the future study of this compound. A major focus is the development of "green" synthetic methods that are more environmentally friendly, utilizing less hazardous solvents and reagents. mdpi.com The versatility of dithiocarbamates as ligands for a wide range of metal ions is also being increasingly explored, leading to the development of novel metal complexes with unique properties. mdpi.comacs.org
Another exciting trend is the use of dithiocarbamates as reversible addition-fragmentation chain transfer (RAFT) agents in polymer chemistry, allowing for the synthesis of well-defined polymers with controlled architectures. Their application as precursors for the synthesis of metal sulfide (B99878) nanoparticles is also a rapidly growing area of research, with potential applications in catalysis and materials science. mdpi.commdpi.com
Potential for Rational Design of Advanced Functional Materials
The unique structural features of this compound, particularly the presence of sulfur and nitrogen donor atoms, make it an excellent candidate for the rational design of advanced functional materials. Dithiocarbamates have demonstrated the ability to form self-assembled monolayers (SAMs) on metal surfaces, which can be used to modify the surface properties of materials for applications in sensors, electronics, and biocompatible coatings. acs.org
The strong chelating ability of the dithiocarbamate group also suggests that this compound could be used for the development of novel sensors for the detection of heavy metal ions. nih.govijsr.net Furthermore, its potential use as an additive in lubricants and coatings to enhance their performance is another avenue for exploration. nih.gov
Opportunities for Mechanistic Elucidation of Biological Pathways
While specific biological studies on this compound are lacking, the known biological activities of other dithiocarbamates provide a compelling reason to investigate its potential in this area. Dithiocarbamates have been shown to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer activities. nih.govresearchgate.netnih.gov
A key opportunity lies in elucidating the mechanisms by which this compound might interact with biological systems. For example, dithiocarbamates are known to act as enzyme inhibitors, and investigating the specific enzymes that are targeted by this compound could reveal novel therapeutic targets. nih.govresearchgate.net Their ability to interfere with cellular signaling pathways, such as the NF-κB pathway, also warrants further investigation.
Interdisciplinary Research Avenues and Collaborative Potentials
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research and collaboration. The development of new functional materials based on this compound would benefit from collaborations between chemists, materials scientists, and engineers. Similarly, exploring its potential biological applications would require close collaboration between chemists, biologists, and pharmacologists.
The intersection of materials science and biology offers particularly exciting opportunities. For instance, the development of biocompatible coatings for medical implants or drug delivery systems based on this compound would require expertise from both fields. Furthermore, its potential use in agricultural applications, such as pesticides or fungicides, would necessitate collaborations with agricultural scientists. nih.gov
Q & A
Basic: What are the most reliable synthetic routes for preparing P-Tolyl N-phenyldithiocarbamate, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting p-toluidine with carbon disulfide in basic media (e.g., NaOH/ethanol), followed by alkylation with phenyl halides. Key optimization steps include:
- Solvent choice : Ethanol or methanol under reflux (60–80°C) ensures solubility and reactivity .
- Reaction atmosphere : Nitrogen purging minimizes oxidation of dithiocarbamate intermediates .
- Stoichiometry : A 1:1 molar ratio of p-toluidine to carbon disulfide yields >85% product, as excess CS₂ leads to byproducts like thioureas .
Basic: How do UV-Vis spectral characteristics of this compound inform its structural validation, and what discrepancies exist in reported data?
Methodological Answer:
UV-Vis spectroscopy reveals π→π* and n→π* transitions in the dithiocarbamate group. Key findings:
- Peak assignments : Absorbance maxima at ~273 nm (π→π*) and 204 nm (n→π*) are typical .
- Contradictions : Some studies report a secondary peak at 300 nm, attributed to extended conjugation or impurities, necessitating cross-validation with NMR or X-ray crystallography .
- Extinction coefficients : ε values range from 10–100 L·mol⁻¹·cm⁻¹, varying with solvent polarity and pH .
Advanced: What coordination chemistry insights exist for this compound with transition metals, and how do ligand modifications affect complex stability?
Methodological Answer:
Dithiocarbamates act as bidentate ligands, forming stable complexes with transition metals (e.g., Fe(II), Ru(II), Pt(II)):
- Structural trends : Square-planar geometry dominates for Pd(II) and Pt(II), while octahedral coordination occurs with Fe(II) and Co(II) .
- Ligand effects : Electron-donating groups (e.g., p-tolyl) enhance metal-ligand bond strength, increasing thermal stability (decomposition >250°C) .
- Spectroscopic validation : IR spectra show ν(C=S) shifts from ~950 cm⁻¹ (free ligand) to ~750 cm⁻¹ (metal-bound), confirming coordination .
Advanced: How can this compound serve as a precursor for heterocyclic systems like 1,3,4-thiadiazoles, and what mechanistic pathways govern these reactions?
Methodological Answer:
The ligand reacts with hydrazonoyl halides to form 1,3,4-thiadiazoles via tandem cyclization:
- Mechanism : Nucleophilic attack by the dithiocarbamate sulfur on the hydrazonoyl chloride, followed by cyclization and elimination of HCl .
- Yield optimization : Ethanolic triethylamine at RT achieves 55–87% yields, with electron-withdrawing substituents on the aryl group accelerating reactivity .
- Product characterization : Mass spectrometry and elemental analysis confirm molecular formulas, while ¹H NMR resolves regioselectivity .
Advanced: What crystallographic data are available for this compound derivatives, and how do packing interactions influence material properties?
Methodological Answer:
X-ray crystallography of tin(IV) complexes reveals:
- Bond lengths : Sn–S distances of 2.45–2.50 Å, indicative of strong covalent interactions .
- Packing motifs : π-π stacking between p-tolyl groups (3.8–4.2 Å spacing) enhances thermal stability and crystallinity .
- Torsional angles : Dihedral angles of 15–20° between the dithiocarbamate and aryl groups minimize steric strain .
Advanced: How does solvent polarity impact the stability of this compound, and what degradation pathways dominate under acidic/basic conditions?
Methodological Answer:
Stability studies show:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the ligand via hydrogen bonding, while protic solvents (e.g., water) accelerate hydrolysis .
- pH-dependent degradation : Acidic conditions (pH <3) protonate the dithiocarbamate group, leading to CS₂ release. Basic conditions (pH >10) promote nucleophilic substitution at the aryl ring .
- Kinetic analysis : Half-life (t₁/₂) in aqueous ethanol (pH 7) is >48 hours, decreasing to <6 hours at pH 2 .
Advanced: What strategies improve the sensitivity of chromatographic detection for this compound in complex matrices?
Methodological Answer:
HPLC or LC-MS methods require derivatization or ion-pairing for optimal detection:
- Derivatization : Reaction with Girard’s reagent T enhances UV absorbance at 254 nm .
- Mobile phase : 0.1% TFA in acetonitrile/water (70:30) suppresses tailing and improves resolution .
- Detection limits : Limits of detection (LOD) reach 0.1 ppm using ESI-MS in positive ion mode .
Advanced: How is this compound utilized in bioconjugation chemistry, and what challenges arise in peptide modification?
Methodological Answer:
The dithiocarbamate group enables site-specific protein labeling via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
